

Application Notes: High-Sensitivity Competitive ELISA for Cumyl-PINACA Detection

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Introduction

Cumyl-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class.[1] As a member of a rapidly evolving class of new psychoactive substances (NPS), its detection is crucial for forensic toxicology, clinical research, and drug development. These application notes describe a high-sensitivity enzyme-linked immunosorbent assay (ELISA) for the qualitative and semi-quantitative detection of Cumyl-PINACA in biological matrices such as urine. The assay is based on the principle of competitive binding, providing a rapid and efficient screening method.

Principle of the Assay

This ELISA is a competitive immunoassay. The core principle involves the competition between **Cumyl-PINACA** in the sample and a **Cumyl-PINACA**-enzyme conjugate for a limited number of binding sites on a polyclonal antibody pre-coated onto a microplate.

Initially, the sample or calibrator is added to the antibody-coated wells, followed by the addition of the **Cumyl-PINACA**-Horseradish Peroxidase (HRP) conjugate. During incubation, **Cumyl-PINACA** from the sample and the **Cumyl-PINACA**-HRP conjugate compete to bind to the immobilized antibody. If **Cumyl-PINACA** is present in the sample, it will reduce the amount of **Cumyl-PINACA**-HRP conjugate that can bind to the antibody.



After an incubation period, the unbound components are washed away. A chromogenic substrate, 3,3',5,5'-Tetramethylbenzidine (TMB), is then added. The HRP enzyme on the bound conjugate catalyzes the conversion of the substrate to a colored product. The intensity of the color is inversely proportional to the concentration of **Cumyl-PINACA** in the sample. The reaction is stopped by the addition of an acid, and the absorbance is measured at 450 nm. A standard curve is generated using calibrators of known **Cumyl-PINACA** concentrations, from which the concentration in unknown samples can be determined.

Materials and Methods Materials Provided

- Anti-Cumyl-PINACA Antibody Coated Microplate (96 wells)
- Cumyl-PINACA-HRP Conjugate
- **Cumyl-PINACA** Calibrators (0, 1, 2.5, 5, 10, 25 ng/mL)
- Positive Control
- Negative Control
- Wash Buffer Concentrate (10X)
- TMB Substrate
- Stop Solution (2N Sulfuric Acid)
- Plate Sealer

Materials Required but Not Provided

- Distilled or deionized water
- Precision pipettes and disposable tips
- Microplate reader capable of measuring absorbance at 450 nm
- Vortex mixer



Graduated cylinders

Assay Performance Characteristics

The following data are for demonstration purposes and are representative of the expected performance of the assay.

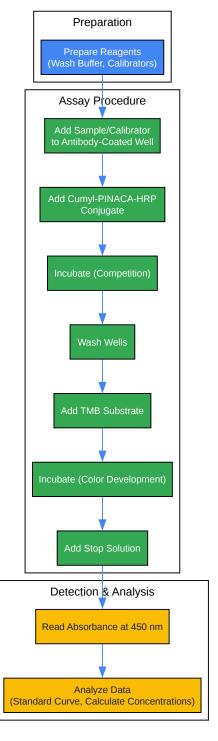
Table 1: Assay Performance and Cross-Reactivity

Parameter	Value
Assay Type	Competitive ELISA
Limit of Detection (LOD)	0.5 ng/mL
Dynamic Range	1 - 25 ng/mL
Cut-off Calibrator	5 ng/mL
Sample Volume	20 μL
Incubation Time	60 minutes
Wavelength	450 nm
Cross-Reactivity	
Compound	Concentration for 50% Inhibition (IC50)
Cumyl-PINACA	5 ng/mL
Cumyl-PINACA N-pentanoic acid	8 ng/mL
Hydroxycumyl-PINACA	15 ng/mL
5F-Cumyl-PINACA	12 ng/mL
JWH-018	>1000 ng/mL
THC	>1000 ng/mL

Experimental Workflow Diagram



Competitive ELISA Workflow for Cumyl-PINACA Detection





Principle of Competitive Binding Low Cumyl-PINACA in Sample Strong Signal (Low Analyte) Few Many Binds Binds Binds Binds Binds Binds

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References

- 1. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA PMC [pmc.ncbi.nlm.nih.gov]
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